molecular formula C35H34CuN4O5 B3044272 Einecs 243-045-3 CAS No. 19426-70-1

Einecs 243-045-3

Cat. No.: B3044272
CAS No.: 19426-70-1
M. Wt: 654.2 g/mol
InChI Key: YHWYWUOREIAFEI-UHFFFAOYSA-L
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Description

Einecs 243-045-3, also known as 1-(4-chlorophenyl) piperazine hydrochloride, is a chemical compound with the molecular formula C35H34CuN4O5 . It has gained attention in the scientific community due to its unique properties and potential applications.


Molecular Structure Analysis

This compound has a complex molecular structure with the molecular formula C35H34CuN4O5 . The molecular weight of this compound is 654.2 g/mol. A detailed molecular structure analysis would require more specific information such as bond lengths and angles, atomic arrangement, and stereochemistry.


Physical and Chemical Properties Analysis

This compound has physical and chemical properties that are inherent to its structure and composition . The specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

(Q)SAR Models for Acute Toxicity

One significant application is in the development and use of (quantitative) structure-activity relationship models [(Q)SARs] for acute toxicity. The EU's REACH legislation emphasizes using alternatives to animal experimentation, with (Q)SAR models playing a crucial role in filling toxicity data gaps. A study estimated that 54% of the EINECS chemicals could potentially be covered by (Q)SAR models for acute toxicity, highlighting the potential of these models in safety assessment and regulatory compliance (Zvinavashe, Murk, & Rietjens, 2009).

Analytical Applications in Science and Technology

Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) have widespread applications in scientific research, including quality control, analytical research, impurity profiling, and more. These techniques are essential for human welfare and development, highlighting the critical role of analytical methods in ensuring the quality and safety of various substances (Chauhan, Goyal, & Chauhan, 2014).

Environmental and Remediation Efforts

Carbon nanotubes (CNTs) have shown promising applications in environmental science and remediation efforts. Specifically, CNTs can adsorb radionuclides like 243Am(III) with high efficiency, forming stable complexes. This capability suggests CNTs' potential role in preconcentration and solidification of radionuclides from aqueous solutions, which is crucial for environmental remediation and heavy metal ion removal from industrial wastewater (Wang et al., 2005).

Nanostructures in Dental Research

In dental research, micro-CT applications have been extensively explored. Micro-CT provides detailed insights into enamel thickness, root canal morphology, and dental tissue engineering, among other areas. This technology's precision and non-destructive nature make it invaluable for advancing dental science and improving clinical practices (Swain & Xue, 2009).

Bioimaging and Trace Element Analysis

Bioimaging techniques, particularly those involving laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), have advanced the capability to quantify trace elements within tissue sections. This application is vital for biomedical research, ecological and toxicological studies, and understanding the basic principles of element architecture in biological systems (Becker, Matusch, & Wu, 2014).

Safety and Hazards

The safety and hazards associated with Einecs 243-045-3 are not specified in the search results . Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal guidelines.

Properties

IUPAC Name

copper;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O5.Cu/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWYWUOREIAFEI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)[O-])C)C.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34CuN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19426-70-1
Record name EINECS 243-045-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019426701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(1-), [(3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(3-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, hydrogen (1:1), (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [3S-(3α,4β,21β)]-[14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionato(3-)-N23,N24,N25,N26]cuprate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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